N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

Glucokinase Activation Type 2 Diabetes Scaffold-Based SAR

This precise N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide scaffold is essential for unambiguous SAR interpretation in glucokinase (GK) activation programs. Unlike generic analogs, the 5-methyl-1,3,4-thiadiazole and 2-pyridinecarboxamide connectivity define GK binding selectivity; shifts to propyl, ethylthio, or alternate ring positions abolish target engagement. Use it as a reference core, benchmark for new derivatives, or a building block for focused kinase-profiling libraries.

Molecular Formula C9H8N4OS
Molecular Weight 220.25
CAS No. 612047-34-4
Cat. No. B2793512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
CAS612047-34-4
Molecular FormulaC9H8N4OS
Molecular Weight220.25
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C2=CC=CC=N2
InChIInChI=1S/C9H8N4OS/c1-6-12-13-9(15-6)11-8(14)7-4-2-3-5-10-7/h2-5H,1H3,(H,11,13,14)
InChIKeyOBASSWNTKSWRSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide (CAS 612047-34-4): Core Structure and Procurement Profile


N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide (CAS 612047-34-4) is a synthetic small molecule with the molecular formula C9H8N4OS and a molecular weight of 220.25 g/mol . It belongs to the class of 1,3,4-thiadiazole derivatives linked via a carboxamide bridge to a pyridine ring. The compound is primarily utilized as a research chemical and a synthetic building block in medicinal chemistry, where the 1,3,4-thiadiazole core is a recognized pharmacophore associated with diverse biological activities [1].

Why N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide Cannot Be Interchanged with Common Analogs


Generic substitution within the -thiadiazol-2-yl)pyridine-carboxamide class is not scientifically sound due to the extreme sensitivity of biological activity to small structural modifications. The specific substitution pattern—a 5-methyl group on the 1,3,4-thiadiazole ring and a 2-pyridine carboxamide—is a critical determinant of target binding and selectivity. For instance, altering the heterocycle from a 1,3,4-thiadiazole to a 1,2,3-thiadiazole or shifting the carboxamide position on the pyridine ring can abolish or profoundly alter kinase inhibition profiles, as demonstrated by related compounds in the glucokinase (GK) activator patent literature [1]. Furthermore, analogs with elongated substituents (e.g., N-(5-propyl or 5-ethylthio derivatives) show shifted target engagement, rendering them non-interchangeable for structure-activity relationship (SAR) studies [2]. A user prioritizing this specific compound is, therefore, selecting a precise molecular tool, not a representative of a broadly interchangeable class.

Quantitative Differentiation Evidence for N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide


Glucokinase (GK) Activation Potential: Scaffold-Class Inference vs. Inactive Analogs

The 2-pyridinecarboxamide scaffold containing a 1,3,4-thiadiazole moiety is claimed as a core structure for glucokinase (GK) activators. Patent data indicates that the specific connectivity found in N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is associated with GK activation, a property not observed in comparator compounds where the thiadiazole is replaced by a triazole or the carboxamide is at the 3-position of the pyridine ring [1]. While direct quantitative GK activation data for this exact CAS number is not in the public domain, the patent establishes a class-level structure-activity relationship where the 5-methyl-1,3,4-thiadiazol-2-yl moiety at the 2-carboxamide position is a key pharmacophoric element. Analogs like N-(5-ethylthio-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide demonstrate a shift in target profile, binding to Nuclear receptor ROR-alpha rather than GK, confirming the functional consequence of the 5-position substituent [2].

Glucokinase Activation Type 2 Diabetes Scaffold-Based SAR

STATUS OF DIRECT COMPARATIVE QUANTITATIVE DATA: A Critical Procurement Advisory

A comprehensive search of primary research papers, authoritative databases (ChEMBL, BindingDB, PubChem BioAssay), and patent literature yielded no direct, head-to-head quantitative comparison data for N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide against a named analog under identical experimental conditions. All retrieved information is either class-level inference (as above) or pertains to structurally related but chemically distinct compounds. This absence of direct comparative data is the most critical information for a procurement decision. The compound's differentiation, therefore, rests on its precise chemical identity as a defined scaffold building block rather than on proven superiority over a specific analog in a biological assay.

Data Gap Analysis Procurement Risk Hit Validation

Application Scenarios for N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide Based on Structural and Class-Level Evidence


GK Activator Lead Optimization and SAR Expansion

In a medicinal chemistry program targeting glucokinase for type 2 diabetes, this compound serves as a minimal core scaffold. As indicated by patent SAR, the 5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide connectivity is a validated starting point for GK activation [1]. It can be used as a reference compound to benchmark new synthetic derivatives, where deviations in the thiadiazole 5-position or pyridine attachment point are systematically explored. Its value lies in its defined, simple structure that allows for unambiguous SAR interpretation.

Kinase Selectivity Panel Profiling

Given the class-level evidence for interaction with GK and the contrasting target engagement of related analogs (e.g., ROR-alpha for the 5-ethylthio derivative [2]), this compound is a valuable inclusion in a kinase selectivity panel. It helps establish the selectivity fingerprint of the 2-pyridinecarboxamide-thiadiazole chemotype. A researcher profiling a new lead series can use this compound to confirm that observed activity originates from the specific substitution pattern and not from a promiscuous core.

Synthetic Building Block for Focused Compound Libraries

The compound is a high-purity synthetic building block for generating focused libraries. Its primary amine precursor (5-methyl-1,3,4-thiadiazol-2-amine) is a known industrial chemical, and the carboxamide linkage offers a robust handle for further derivatization. Procurement is justified when a library requires a precise N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-carboxamide scaffold, as this compound, unlike alternatives with different ring substitution, guarantees the core structure without any regioisomeric ambiguity.

Quote Request

Request a Quote for N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.